molecular formula C9H12N2O4S B1332677 2-Boc-aminothiazole-4-carboxylic acid CAS No. 83673-98-7

2-Boc-aminothiazole-4-carboxylic acid

Cat. No. B1332677
CAS RN: 83673-98-7
M. Wt: 244.27 g/mol
InChI Key: PIWSRJPUYPNQJE-UHFFFAOYSA-N
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Description

2-Boc-aminothiazole-4-carboxylic acid is a derivative of 2-aminothiazole, which is a compound that has been extensively studied due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino functionality.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids has been developed, leading to the synthesis of 1,4-benzothiazines. This process involves a cascade reaction through decarboxylative coupling, nucleophilic ring-opening reaction, and intramolecular hydroamination, which could potentially be applied to the synthesis of 2-Boc-aminothiazole-4-carboxylic acid derivatives .

Molecular Structure Analysis

Molecular co-crystals of 2-aminothiazole derivatives have been prepared and characterized, which include the study of their crystal structures using X-ray diffraction methods. These structures display hydrogen-bonding patterns that are significant for understanding the molecular interactions and properties of 2-Boc-aminothiazole-4-carboxylic acid .

Chemical Reactions Analysis

The reactivity of similar Boc-protected amino acid derivatives has been demonstrated in the synthesis of various heterocyclic systems. For example, 4-(Boc-amino)-1H-1,2,3-triazolecarbothioamides have been used to synthesize a new heterocyclic [1,2,3]triazolo[4,5-e][1,4]thiazepine system, indicating that Boc-protected amino thiazoles can participate in complex chemical reactions to form diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives have been analyzed through various techniques such as IR spectroscopy, NMR, DSC, and XRD. These studies have revealed the presence of solvent-assisted tautomerism and proton transfer in the thiazole moiety, which are important considerations for the properties of 2-Boc-aminothiazole-4-carboxylic acid. Additionally, the formation of robust supramolecular synthons and the role of non-conventional hydrogen bonds have been highlighted, which are critical for understanding the compound's behavior in different environments .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Boc-aminothiazole-4-carboxylic acid plays a crucial role in the synthesis of various biologically active compounds and pharmaceutical intermediates. It is employed in the synthesis of triazole-based scaffolds for medicinal chemistry, which include peptidomimetics and HSP90 inhibitors with high biological activity (Ferrini et al., 2015). Additionally, it serves as an intermediate in the preparation of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are frequently used in drug discovery projects (Havel et al., 2018).

Structural and Conformational Studies

The compound is also significant in structural and conformational studies of novel di- and tripeptide mimetics containing oxazole and thiazole. X-ray crystal structures of its Boc-protected derivatives reveal insights into the conformational properties of these compounds, useful in peptide mimetics research (Kaiser et al., 2000).

Photoinitiated Electron Transfer Studies

In the field of photochemistry, derivatives of 2-Boc-aminothiazole-4-carboxylic acid are synthesized for incorporation into peptide assemblies. These assemblies are then studied for photoinitiated electron or energy transfer, contributing significantly to our understanding of light-harvesting processes (McCafferty et al., 1995).

Enzyme Catalysis in Synthesis

It also finds application in enzyme-catalyzed synthesis processes. For example, lipase-catalyzed regioselective lactamization uses derivatives of 2-Boc-aminothiazole-4-carboxylic acid in the synthesis of N-Boc oxazepane-carboxylic acid, a process crucial for pharmaceutical synthesis (Aurell et al., 2014).

Synthesis of Fluorinated Heterocyclic Amino Acids

Its derivatives are also vital in the synthesis of fluorinated heterocyclic amino acids, which are increasingly important in medicinal chemistry due to their potential as building blocks (Van Hende et al., 2009).

Molecular Adducts and Hydrogen-Bonding Studies

Moreover, the compound is used in the formation of molecular adducts with carboxylic-acid-substituted heterocyclics. These adducts are characterized using X-ray diffraction methods, contributing to the understanding of hydrogen-bonding patterns in molecular structures (Lynch et al., 1999).

Safety And Hazards

2-Boc-aminothiazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWSRJPUYPNQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363593
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-aminothiazole-4-carboxylic acid

CAS RN

83673-98-7
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected
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Synthesis routes and methods I

Procedure details

Lithium hydroxide monohydrate (20.16 g, 0.48 mol) was added to a stirred solution of 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid ethyl ester (52.35 g, 0.192 mol) in a mixture of tetrahydrofuran (800 mL) and water (200 mL). The mixture was stirred over night. 1 N Aqueous hydrochloric acid (480 mL) was added and the reaction mixture concentrated in vacuo to remove tetrahydrofuran. The mixture was then diluted with water and filtered. The solid was washed with water, ether and dried overnight to give 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid (43.9 g, 94%).
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20.16 g
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52.35 g
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200 mL
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480 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 1.00 g of ethyl 2-(tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylate, 0.46 g of lithium hydroxide monohydrate, 10 mL of water and 10 mL of 1,4-dioxane was stirred at room temperature for 6 hrs. After the reaction mixture was diluted with water, it was washed with ethyl acetate. The separated aqueous phase was acidified with an aqueous 2N-hydrochloric acid solution and the precipitated crude product was washed with water and dried to obtain 0.82 g of the aimed 2-(tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylic acid.
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1 g
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0.46 g
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10 mL
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Synthesis routes and methods IV

Procedure details

2-tert-Butoxycarbonylamino-thiazole-4-carboxylic acid methyl ester (15.5 g, 60.01 mmol) was dissolved in 4:1 tetrahydrofuran:water (300 mL) followed by the addition of lithium hydroxide monohydrate (5.29 g, 126.07 mmol). The solution was stirred overnight at room temperature. Tetrahydrofuran was removed under vacuum and the salt was neutralized with 2.0 N aqueous hydrochloric acid. The resulting precipitate was filtered and dried to give 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid (10.4 g, 71%).
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15.5 g
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